7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one
Description
Overview of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds represent a fascinating class of molecules that have increasingly become pivotal in the design of complex organic structures, particularly in the realm of medicinal chemistry. Their distinct architecture offers a departure from the predominantly flat structures of many traditional aromatic compounds.
A spirocycle is a bicyclic organic compound in which the two rings are connected through a single, common atom known as the spiro atom. This shared atom is a quaternary carbon, creating a unique twisted or coiled structure. The nomenclature of spirocycles, such as spiro[4.5]decane, indicates the number of carbon atoms in each ring connected to the central spiro atom, excluding the spiro atom itself. For instance, spiro[4.5]decane consists of a five-membered ring and a six-membered ring joined by a common carbon atom.
The defining structural feature of spirocycles is their inherent three-dimensionality. The two rings are typically oriented in planes that are perpendicular to each other, providing a rigid framework that projects functional groups into distinct vectors in 3D space.
The presence of the spiro center imparts significant conformational rigidity to the molecule. Unlike more flexible linear or monocyclic systems, the rotational freedom within spirocycles is substantially restricted. This rigidity is a highly desirable trait in medicinal chemistry, as it can lead to a more defined spatial arrangement of substituents, which in turn can enhance binding affinity and selectivity to biological targets. The conformational stability of spirocycles helps to minimize the entropic penalty upon binding to a receptor.
For example, in the spiro[4.5]decane framework, the cyclohexane (B81311) ring typically adopts a stable chair conformation, while the cyclopentane (B165970) ring assumes an envelope or twist conformation. The fusion at the spiro atom locks these conformations relative to each other, leading to a well-defined and predictable molecular shape.
Heterocyclic spiro scaffolds, which incorporate one or more heteroatoms (such as nitrogen or oxygen) into the ring systems, are of paramount importance in the exploration of chemical space for drug discovery. The introduction of heteroatoms can significantly influence the physicochemical properties of the molecule, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.
The rigid, three-dimensional nature of heterocyclic spiro scaffolds allows for the precise positioning of these heteroatoms and other functional groups, enabling a more thorough and nuanced exploration of the available chemical space. This "escape from flatland" is a key strategy in modern medicinal chemistry to design novel compounds with improved biological activity and intellectual property potential.
The Significance of 7-Boc-2-oxa-7-aza-spirorsc.orgnih.govdecan-1-one as a Privileged Scaffold
Within the vast landscape of spirocyclic chemistry, 7-Boc-2-oxa-7-aza-spiro rsc.orgnih.govdecan-1-one has emerged as a valuable building block and a privileged scaffold for the synthesis of more complex molecules.
The core structure, 2-oxa-7-aza-spiro rsc.orgnih.govdecane-1-one, possesses several noteworthy features. It combines a piperidine (B6355638) ring (the six-membered nitrogen-containing ring) and a γ-butyrolactone ring (the five-membered oxygen-containing ring with a ketone). The nomenclature indicates that the nitrogen atom is at position 7, and the oxygen atom within the lactone ring is at position 2, with the carbonyl group at position 1.
This specific arrangement of heteroatoms provides multiple points for functionalization and introduces polarity and hydrogen bonding capabilities. The lactone moiety can act as a hydrogen bond acceptor, while the nitrogen atom, once deprotected, can serve as a hydrogen bond donor or a site for further chemical modification. The spirocyclic nature of this core ensures a rigid presentation of these features. The synthesis of such scaffolds can be achieved through various organic reactions, including intramolecular cyclizations.
The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom at position 7 is crucial for the synthetic utility of this compound. The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments. chemistrysteps.com
The key advantages of the Boc group in this context are:
Masking Reactivity: It temporarily masks the nucleophilicity and basicity of the secondary amine, preventing it from undergoing unwanted side reactions during the modification of other parts of the molecule. nbinno.com
Facile Removal: The Boc group can be easily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine. nbinno.com This deprotection step is often high-yielding and produces volatile byproducts (isobutene and carbon dioxide), simplifying purification. chemistrysteps.com
This ability to protect and then selectively deprotect the nitrogen atom makes 7-Boc-2-oxa-7-aza-spiro rsc.orgnih.govdecan-1-one a versatile intermediate. It allows chemists to perform reactions on the lactone ring or other parts of a larger molecule before revealing the reactive amine for subsequent transformations, such as amide bond formation or alkylation. This strategic use of the Boc group is fundamental to its application as a building block in multi-step syntheses. masterorganicchemistry.com
Structure
3D Structure
Properties
CAS No. |
374795-33-2 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-5-13(9-14)6-8-17-10(13)15/h4-9H2,1-3H3 |
InChI Key |
HAVOFPWRYJMMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCOC2=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of the Spiro 1 2 Decane Core
Functional Group Interconversions of the Lactone Moiety
The lactone ring, a cyclic ester, is susceptible to various nucleophilic attacks at the carbonyl carbon, leading to ring-opening or reduction.
The hydrolysis of the lactone in "7-Boc-2-oxa-7-aza-spiro nih.govnih.govdecan-1-one" under basic or acidic conditions would lead to the corresponding ring-opened hydroxy carboxylic acid. This reaction is a fundamental transformation of lactones, though specific experimental conditions for this particular spirocycle are not readily found in the literature. Subsequent esterification of the resulting carboxylic acid with an alcohol under acidic catalysis would yield the corresponding ester.
Table 1: Predicted Products of Lactone Hydrolysis and Subsequent Esterification
| Starting Material | Reagents and Conditions | Predicted Product |
|---|---|---|
| 7-Boc-2-oxa-7-aza-spiro nih.govnih.govdecan-1-one | 1. NaOH (aq), Heat2. H3O+ | 1-((tert-butoxycarbonyl)amino)-4-(2-hydroxyethyl)-4-carboxylic acid cyclohexane (B81311) |
Note: The product names are descriptive of the expected structures as specific literature data is unavailable.
The carbonyl group of the lactone can be reduced to either a lactol (hemiacetal) or, with stronger reducing agents, can undergo complete ring-opening to form a diol. Common reducing agents for lactones include diisobutylaluminium hydride (DIBAL-H) for partial reduction to the lactol and lithium aluminum hydride (LiAlH₄) for complete reduction to the diol. Specific studies detailing the reduction of "7-Boc-2-oxa-7-aza-spiro nih.govnih.govdecan-1-one" are not prevalent.
Table 2: Potential Products of Lactone Reduction
| Starting Material | Reducing Agent | Predicted Product |
|---|---|---|
| 7-Boc-2-oxa-7-aza-spiro nih.govnih.govdecan-1-one | Diisobutylaluminium hydride (DIBAL-H) | 7-Boc-2-oxa-7-aza-spiro nih.govnih.govdecan-1-ol |
Note: The product names are descriptive of the expected structures as specific literature data is unavailable.
Reactions Involving the Nitrogen Atom
The nitrogen atom, protected by the tert-butyloxycarbonyl (Boc) group, is the key site for derivatization of the piperidine (B6355638) ring of the spirocycle.
The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. beilstein-journals.org Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. beilstein-journals.org
Upon removal of the Boc group from "7-Boc-2-oxa-7-aza-spiro nih.govnih.govdecan-1-one," the resulting secondary amine, "2-oxa-7-aza-spiro nih.govnih.govdecan-1-one," becomes available for a wide range of functionalization reactions. A study on related azaspiro compounds demonstrated that after N-Boc deprotection, the nitrogen atom offers a site for further functionalization.
Table 3: Common Conditions for Boc Deprotection
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature |
The deprotected secondary amine of "2-oxa-7-aza-spiro nih.govnih.govdecan-1-one" can undergo N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. Similarly, N-acylation can be achieved using acyl chlorides, acid anhydrides, or by amide coupling with carboxylic acids. While specific examples for this exact spirocycle are scarce, the synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes suggests the feasibility of such modifications on a closely related scaffold.
The secondary amine of "2-oxa-7-aza-spiro nih.govnih.govdecan-1-one" is a key handle for the introduction of diverse functionalities through the formation of amide bonds. Standard peptide coupling reagents such as HATU, HOBt, or EDC can be employed to couple carboxylic acids to the nitrogen atom. This allows for the attachment of a wide array of molecular fragments, including other small molecules, peptides, or linkers for attachment to solid supports or biomolecules. The commercial availability of derivatives like 2-(2-oxo-1-oxa-7-azaspiro[4.5]decan-7-yl)-N-pyridin-2-ylacetamide further indicates that such amide bond formations are synthetically accessible.
Modifications at Other Positions of the Spiro Framework
The diastereoselective synthesis of dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives has been achieved through a gold and palladium relay catalytic tandem cyclization. researchgate.netresearcher.lifeuq.edu.auresearchgate.net This method allows for the efficient construction of the spiro[4.5]decane skeleton with a high degree of stereocontrol. The process involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole that is decarboxylated from a vinyl benzoxazinanone. researchgate.netresearchgate.net This reaction yields a variety of substituted 2-oxa-7-azaspiro[4.5]decane derivatives with diastereoselectivities ranging from 6:1 to greater than 20:1 dr. researchgate.netresearchgate.net
The scope of this reaction has been explored with various substituents on both the enynamide and the vinyl benzoxazinanone precursors, demonstrating its utility in generating a library of structurally diverse spiro compounds. researchgate.netresearchgate.net The substituents introduced through this method are positioned on the piperidine and the lactone rings of the spiro[4.5]decane skeleton.
Table 1: Diastereoselective Synthesis of 2-Oxa-7-azaspiro[4.5]decane Derivatives
| Entry | Enynamide Substituent (R¹) | Vinyl Benzoxazinanone Substituent (R²) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | Phenyl | H | >20:1 | 92 | researchgate.netresearchgate.net |
| 2 | 4-Methylphenyl | H | >20:1 | 95 | researchgate.netresearchgate.net |
| 3 | 4-Methoxyphenyl | H | >20:1 | 97 | researchgate.netresearchgate.net |
| 4 | 4-Fluorophenyl | H | >20:1 | 89 | researchgate.netresearchgate.net |
| 5 | 2-Thienyl | H | 15:1 | 85 | researchgate.netresearchgate.net |
| 6 | Phenyl | 6-Methyl | 18:1 | 88 | researchgate.netresearchgate.net |
| 7 | Phenyl | 6-Fluoro | >20:1 | 91 | researchgate.netresearchgate.net |
| 8 | Phenyl | 6-Chloro | >20:1 | 93 | researchgate.netresearchgate.net |
While specific studies on the ring-opening and rearrangement of 7-Boc-2-oxa-7-aza-spiro uq.edu.auresearchgate.netdecan-1-one are not extensively documented in the reviewed literature, the inherent chemical nature of its constituent rings—a γ-lactone and an N-Boc-protected piperidine—suggests several potential transformations.
The γ-lactone moiety is susceptible to nucleophilic attack, which would result in ring-opening. This reaction is a common transformation for lactones and can be initiated by various nucleophiles such as hydroxides, alkoxides, or amines. For instance, hydrolysis under basic conditions would lead to the formation of a γ-hydroxy carboxylic acid derivative, with the piperidine ring remaining intact. The N-Boc protecting group is generally stable to these conditions, but harsh basic conditions could lead to its removal.
Acid-catalyzed ring-opening is also a plausible reaction pathway. In the presence of a strong acid, the lactone carbonyl can be protonated, activating it towards nucleophilic attack by weaker nucleophiles, such as water or alcohols. This would similarly yield a γ-hydroxy carboxylic acid or ester.
Rearrangement reactions of the spirocyclic framework could potentially be induced under thermal or catalytic conditions. For example, acid-catalyzed rearrangements of spiro-lactams have been reported, and similar transformations could be envisioned for this system, potentially leading to fused-ring systems or other isomeric spirocycles. researchgate.net The Beckmann rearrangement, a classic acid-catalyzed isomerization of an oxime to an amide, is a well-established method for the synthesis of lactams and could be conceptually applied to precursors of the 2-oxa-7-azaspiro[4.5]decane system to generate isomeric lactams. researchgate.net
Furthermore, the presence of the piperidine ring introduces the possibility of rearrangements involving the nitrogen atom. While the Boc-protecting group reduces the nucleophilicity and reactivity of the nitrogen, its removal would unmask a secondary amine that could participate in various intramolecular reactions. For instance, under appropriate conditions, a ring-expansion or contraction of the piperidine ring could occur, or the nitrogen could act as an internal nucleophile in a lactone ring-opening event.
It is important to note that these are postulated reaction pathways based on the known reactivity of similar functional groups and heterocyclic systems. Further experimental investigation is required to fully elucidate the specific ring-opening and rearrangement possibilities of the 7-Boc-2-oxa-7-aza-spiro uq.edu.auresearchgate.netdecan-1-one core.
Advanced Structural Characterization and Stereochemical Elucidation
Spectroscopic Analysis for Structure Confirmation
Spectroscopic techniques provide a detailed view of the molecular framework and functional groups present in 7-Boc-2-oxa-7-aza-spiro huaxuejia.cnmdpi.comdecan-1-one.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity and conformational details of 7-Boc-2-oxa-7-aza-spiro huaxuejia.cnmdpi.comdecan-1-one in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The presence of the tert-butoxycarbonyl (Boc) protecting group often leads to the observation of rotamers at room temperature, which can manifest as broadened or duplicated signals for protons near the nitrogen atom. This is due to the restricted rotation around the carbamate (B1207046) C-N bond. researchgate.net The spectrum is expected to show characteristic signals for the tert-butyl group as a sharp singlet around 1.4-1.5 ppm. The protons of the piperidine (B6355638) and oxazolidinone rings would appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm). For a closely related N-Boc spiro-piperidine compound, piperidine protons were observed as multiplets between 1.4 and 3.75 ppm. mdpi.com
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom. The carbonyl carbons of the lactone and the Boc group are expected to resonate at the downfield end of the spectrum, typically in the range of 150-180 ppm. For instance, in a similar spirocyclic system, the Boc carbonyl carbon appears around 153 ppm, while an amide carbonyl is observed at approximately 177 ppm. mdpi.com The quaternary spirocarbon, a key feature of the molecule, would have a characteristic chemical shift, often found between 75 and 85 ppm in comparable structures. mdpi.com The carbons of the tert-butyl group and the piperidine and oxazolidinone rings will appear in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Boc-2-oxa-7-aza-spiro huaxuejia.cnmdpi.comdecan-1-one based on Analogous Structures
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C=O, Lactone) | - | ~175-178 |
| C3 (-CH₂-N) | Multiplet | ~40-50 |
| C4 (-CH₂-Spiro) | Multiplet | ~30-40 |
| C5 (Spiro C) | - | ~75-85 |
| C6, C10 (-CH₂-Piperidine) | Multiplet | ~40-50 |
| C8, C9 (-CH₂-Piperidine) | Multiplet | ~25-35 |
| Boc (C=O) | - | ~153-155 |
| Boc (C(CH₃)₃) | - | ~79-81 |
| Boc (C(CH₃)₃) | Singlet, ~1.4-1.5 | ~28 |
Note: These are predicted values based on data from similar N-Boc protected spiro-piperidine systems and are subject to variation based on solvent and experimental conditions.
Mass spectrometry is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For 7-Boc-2-oxa-7-aza-spiro huaxuejia.cnmdpi.comdecan-1-one (C₁₃H₂₁NO₄), the expected exact mass is approximately 255.1471 g/mol .
High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) would confirm the elemental composition by providing a highly accurate mass measurement. A common observation in the ESI-MS spectrum would be the protonated molecule [M+H]⁺ at m/z 256.1543 and the sodium adduct [M+Na]⁺ at m/z 278.1362.
The fragmentation pattern in tandem MS (MS/MS) experiments can provide further structural confirmation. A characteristic and often dominant fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group (56 Da) or isobutylene, and/or the loss of the entire Boc group (100 Da). For a related spiro compound, a prominent fragment corresponding to [M-Boc+H]⁺ was observed. mdpi.com Other expected fragmentations could involve the cleavage of the lactone ring, leading to characteristic neutral losses.
Table 2: Expected High-Resolution Mass Spectrometry Data for 7-Boc-2-oxa-7-aza-spiro huaxuejia.cnmdpi.comdecan-1-one
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 256.1543 |
| [M+Na]⁺ | 278.1362 |
| [M-C₄H₈+H]⁺ | 200.0917 |
| [M-Boc+H]⁺ | 156.1020 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum of 7-Boc-2-oxa-7-aza-spiro huaxuejia.cnmdpi.comdecan-1-one is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations.
Two distinct carbonyl bands are anticipated:
Lactone Carbonyl (C=O): The five-membered γ-lactone ring introduces ring strain, which typically increases the carbonyl stretching frequency. A strong absorption band is expected in the range of 1760-1800 cm⁻¹.
Carbamate Carbonyl (Boc group): The C=O stretch of the Boc protecting group is expected to appear as another strong band at a lower frequency, typically in the range of 1680-1700 cm⁻¹. For a similar N-Boc spiro compound, this peak was observed at 1693 cm⁻¹. mdpi.com
Other notable absorptions would include C-H stretching vibrations from the aliphatic piperidine ring and the tert-butyl group just below 3000 cm⁻¹, and C-O stretching bands for the ester and carbamate functionalities in the 1100-1300 cm⁻¹ region.
X-ray Crystallography for Absolute Configuration Determination
While NMR and MS can establish the connectivity of a molecule, single-crystal X-ray crystallography provides the most definitive evidence of its solid-state conformation and, for chiral compounds, its absolute configuration. nih.gov
To perform this analysis, a suitable single crystal of 7-Boc-2-oxa-7-aza-spiro huaxuejia.cnmdpi.comdecan-1-one must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, confirming the spirocyclic nature and the relative stereochemistry of all chiral centers.
For enantiopure samples, anomalous dispersion techniques, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths, can be employed to determine the absolute configuration (e.g., R or S) of the spirocenter (C5). The analysis provides precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of the molecule's structure in the crystalline state. researchgate.net This solid-state structure can then be compared with the solution-state conformation suggested by NMR studies.
Chiroptical Methods for Enantiomeric Excess Determination
For a chiral molecule like 7-Boc-2-oxa-7-aza-spiro huaxuejia.cnmdpi.comdecan-1-one, which possesses a stereogenic spirocenter, polarimetry can be used to measure the optical rotation of an enantiomerically enriched sample. This technique measures the extent to which a substance rotates the plane of polarized light.
The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured under defined conditions of concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm).
To determine the enantiomeric excess (ee) of a sample, its measured specific rotation ([α]obs) is compared to the specific rotation of the pure enantiomer ([α]max):
ee (%) = ( [α]obs / [α]max ) × 100
This method is highly valuable but requires that a sample of the pure enantiomer is available to determine the [α]max value. The sign of the rotation (+ or -) indicates which enantiomer is in excess. While a powerful tool, it's important to note that the magnitude of the specific rotation does not directly correlate with the R/S configuration of the molecule.
Chiral Chromatography (e.g., HPLC, GC)
The stereochemical elucidation of "7-Boc-2-oxa-7-aza-spiro nii.ac.jpdecan-1-one" is critical for understanding its biological activity and for ensuring the quality of enantiomerically pure forms. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a cornerstone technique for the separation and analysis of enantiomers. These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
The successful enantioselective separation of "7-Boc-2-oxa-7-aza-spiro nii.ac.jpdecan-1-one" is contingent on the selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions. The presence of the Boc-protected amine, the lactone ring, and the spirocyclic core provides multiple points of potential interaction for chiral recognition.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase is paramount for achieving successful resolution. For a molecule like "7-Boc-2-oxa-7-aza-spiro nii.ac.jpdecan-1-one," polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a first choice due to their broad applicability.
Research on structurally similar spirocyclic lactones and N-Boc protected compounds has demonstrated the efficacy of these types of columns. The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which can effectively differentiate between the two enantiomers.
A typical approach for the chiral separation of "7-Boc-2-oxa-7-aza-spiro nii.ac.jpdecan-1-one" would involve screening various polysaccharide-based columns with different mobile phases. Normal-phase chromatography, using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol), is a common starting point.
Illustrative Chiral HPLC Separation Data
The following table represents hypothetical data from the chiral HPLC analysis of a racemic mixture of "7-Boc-2-oxa-7-aza-spiro nii.ac.jpdecan-1-one," showcasing the kind of results obtained during method development.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
|---|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 9.8 | 1.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (85:15) | 1.0 | 7.2 | 8.1 | 1.5 |
| Cellulose tris(4-methylbenzoate) | Hexane/Ethanol (95:5) | 0.8 | 12.3 | 14.1 | 2.1 |
This data is illustrative and intended to represent typical results for method development.
Chiral Gas Chromatography (GC)
For compounds that are volatile and thermally stable, or can be derivatized to be so, chiral Gas Chromatography (GC) offers high resolution and sensitivity. While "7-Boc-2-oxa-7-aza-spiro nii.ac.jpdecan-1-one" may have limited volatility due to its molecular weight and polar functional groups, chiral GC could be a viable option, potentially after a derivatization step to increase volatility, though direct analysis is often preferred to avoid introducing additional chiral centers or racemization.
The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. These CSPs are capable of forming transient diastereomeric inclusion complexes with the enantiomers, leading to their separation. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for optimizing the separation.
Hypothetical Chiral GC Analysis Findings
The table below provides a hypothetical summary of results for the direct enantioselective analysis of "7-Boc-2-oxa-7-aza-spiro nii.ac.jpdecan-1-one" by chiral GC.
| Chiral Stationary Phase | Oven Temperature Program | Carrier Gas/Flow Rate | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Derivatized β-cyclodextrin | 150°C (2 min), ramp to 220°C at 5°C/min | Helium, 1.2 mL/min | 15.2 | 15.9 | 98 |
| Derivatized γ-cyclodextrin | 160°C (1 min), ramp to 230°C at 10°C/min | Hydrogen, 1.5 mL/min | 10.8 | 11.3 | 95 |
This data is for illustrative purposes to demonstrate potential outcomes of chiral GC analysis.
Computational and Theoretical Studies of Spiro 1 2 Decan 1 One Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of complex organic structures. researchgate.netmdpi.com These methods allow for the detailed analysis of electron distribution, molecular geometry, and the energy landscapes governing conformational changes and chemical reactions.
Electronic Structure Analysis
The electronic structure of 7-Boc-2-oxa-7-aza-spiro researchgate.netorganic-chemistry.orgdecan-1-one is characterized by the interplay of its distinct functional groups. The lactone moiety features a polarized carbonyl group (C=O), where the carbon atom is electrophilic and the oxygen atom is nucleophilic. The adjacent ether-like oxygen within the ring also contributes to the local electronic environment. The tert-butoxycarbonyl (Boc) protecting group contains a carbamate (B1207046) linkage, which exhibits resonance, leading to a planar arrangement of the N-C(O)O atoms and influencing the electron density on the piperidine (B6355638) nitrogen.
Quantum chemical calculations are used to determine key electronic parameters. northwestern.edu Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. For a molecule of this type, the HOMO is typically localized around the electron-rich regions, such as the piperidine nitrogen and the lactone oxygen atoms. The LUMO is generally centered on the electrophilic carbonyl carbon of the lactone. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.
Table 1: Predicted Electronic Properties of a Spiro researchgate.netorganic-chemistry.orgdecane System (Note: Data are representative values based on analogous structures from computational studies.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | +1.2 eV | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | Reflects the molecule's kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of 7-Boc-2-oxa-7-aza-spiro researchgate.netorganic-chemistry.orgdecan-1-one is defined by the conformations of its two constituent rings. The piperidine ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. osi.lv Due to the bulky N-Boc group, the chair conformation where the Boc group occupies an equatorial position is predicted to be significantly lower in energy than the axial conformer.
The five-membered oxolan-2-one (γ-lactone) ring is not planar and typically adopts an envelope or twist conformation. In related spiro[4.5]decane systems, the five-membered ring often assumes an envelope shape with the spiro carbon atom as the "flap". The relative orientation of the two rings and the specific puckering of the lactone ring give rise to several possible diastereomeric conformers.
Computational modeling can map the potential energy surface to identify the most stable conformers and the energy barriers for interconversion between them. These calculations reveal the relative Gibbs free energies (ΔG) of different conformations, indicating their population at equilibrium. nih.gov
Table 2: Calculated Relative Energies of Representative Conformers (Note: Values are illustrative, based on DFT calculations of similar N-Boc protected piperidine systems.)
| Conformer | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) |
| I | Chair (Equatorial Boc), Envelope-A | 0.00 | ~95% |
| II | Chair (Equatorial Boc), Envelope-B | 1.85 | ~4.9% |
| III | Chair (Axial Boc), Envelope-A | > 4.0 | < 0.1% |
Reaction Mechanism Studies (e.g., transition state analysis)
Theoretical studies are crucial for elucidating the mechanisms of chemical reactions, such as the formation of the spiro-lactone scaffold. nih.gov A plausible synthetic route involves an intramolecular cyclization of a suitable precursor, for instance, a carboxylic acid-bearing piperidine. organic-chemistry.org
Quantum chemical calculations can model the entire reaction pathway, from reactants to products, by locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. acs.org The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. By analyzing the geometry of the TS, chemists can understand the key bond-forming and bond-breaking events. For an intramolecular lactonization, the transition state would likely involve the nucleophilic attack of a hydroxyl group onto an activated carbonyl carbon, forming the five-membered ring. DFT calculations can confirm whether the reaction is concerted or proceeds through a discrete intermediate. researchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a detailed view of molecular flexibility and interactions with the surrounding environment.
Investigation of Dynamic Properties and Flexibility
MD simulations of 7-Boc-2-oxa-7-aza-spiro researchgate.netorganic-chemistry.orgdecan-1-one would reveal the inherent flexibility of the spirocyclic system. mdpi.com Key dynamic properties that can be investigated include:
Ring Puckering: The piperidine ring can dynamically fluctuate from its ideal chair conformation, and the lactone ring can interconvert between different envelope and twist forms.
Boc Group Rotation: The bulky tert-butyl group can rotate, and the carbamate C-N bond itself has a rotational barrier due to its partial double-bond character, a phenomenon that can be observed on the simulation timescale. researchgate.net
A common method to quantify flexibility is by calculating the Root Mean Square Fluctuation (RMSF) for each atom, which measures the average deviation of an atom's position from its mean position over the course of the simulation. nih.gov
Table 3: Representative Root Mean Square Fluctuation (RMSF) Values from MD Simulation (Note: Data are representative values for a molecule of similar structure and complexity.)
| Molecular Region | Representative RMSF (Å) | Interpretation |
| Spiro Carbon | 0.3 | Low fluctuation, indicating a rigid core. |
| Piperidine Ring Backbone | 0.5 | Moderate flexibility, consistent with chair puckering. |
| Lactone Ring Backbone | 0.6 | Slightly higher flexibility than the six-membered ring. |
| tert-Butyl Group Atoms | 1.2 | High fluctuation, indicating significant rotational freedom. |
Solvent Effects on Conformation and Reactivity
The solvent environment can have a profound impact on the conformation, stability, and reactivity of a molecule. nih.gov MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (e.g., water, methanol, or acetonitrile) in the simulation box.
Computational studies on related N-heterocycles and carbamates show that polar solvents can stabilize conformations with a larger dipole moment. organic-chemistry.orgresearchgate.net For 7-Boc-2-oxa-7-aza-spiro researchgate.netorganic-chemistry.orgdecan-1-one, a polar solvent would be expected to form hydrogen bonds with the carbonyl oxygen of the lactone and the Boc group, potentially influencing the conformational equilibrium of the rings. Furthermore, solvent molecules can affect reaction rates by stabilizing or destabilizing the transition state relative to the reactants. For a reaction involving charge separation in the transition state, a polar solvent would lower the activation energy, thereby accelerating the reaction.
Applications As Building Blocks in Complex Molecule Synthesis
Scaffold Diversification for Chemical Library Generation
The rigid spirocyclic core of 7-Boc-2-oxa-7-aza-spiro mdpi.comresearchgate.netdecan-1-one is an ideal starting point for the generation of chemical libraries through scaffold diversification. In drug discovery, exploring vast chemical space is essential for identifying novel bioactive compounds. By using a common core structure and systematically introducing a variety of substituents, chemists can rapidly generate large collections of related molecules, or libraries, for biological screening.
One prominent strategy involves a "diversity by divergence" approach, where a single precursor, closely related to the title compound, is used to create a multitude of unique products. nih.gov This process can be executed in a parallel synthesis format, allowing for the efficient production of a large number of compounds. For instance, a multistage divergence strategy has been described that begins with the separation of spirocyclic diastereomers. nih.gov Each diastereomer can then be elaborated into different scaffolds using various reagents, followed by diversification at the nitrogen atom, ultimately affording a large and structurally diverse compound library. nih.gov This highlights how the oxa-azaspiro[4.5]decane framework serves as a foundational element for creating libraries with significant three-dimensional diversity, a key attribute for probing biological systems. nih.govrsc.orgrsc.org
The table below outlines a representative diversification strategy starting from a spirocyclic precursor.
| Diversification Stage | Method | Outcome | Reference |
| Stage 1 | Diastereomer Separation | Preparation of two distinct stereoisomers from a single precursor. | nih.gov |
| Stage 2 | Scaffold Elaboration | Each diastereomer is reacted with multiple reagents (e.g., Horner-Emmons-Wadsworth reagents) to create different core structures. | nih.gov |
| Stage 3 | Nitrogen Functionalization | The nitrogen atom of each new scaffold is modified using various chemical reactions (e.g., acylation, alkylation, reductive amination). | nih.gov |
| Final Library | Combination of Stages | A large library of unique compounds (e.g., 162 members) is generated from a single starting material. | nih.gov |
Precursors for Advanced Heterocyclic Compounds
The inherent reactivity of the lactone and the protected amine in 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one makes it a valuable precursor for more complex heterocyclic systems. Heterocycles are ubiquitous in natural products and pharmaceuticals, and the development of efficient synthetic routes to novel heterocyclic frameworks is a central goal in organic chemistry.
The oxa-azaspiro[4.5]decane skeleton itself is a core structure in various biologically active alkaloids. clockss.org Synthetic strategies often leverage this type of spirocycle to construct these complex natural products and their analogs. For example, related spiro[cyclohexane-pyrrolidine] cores are found in immunosuppressants and compounds with cardiovascular effects. clockss.org
Furthermore, the structural components of 7-Boc-2-oxa-7-aza-spiro mdpi.comresearchgate.netdecan-1-one can be chemically manipulated to produce different heterocyclic systems. The lactone ring can be opened, and the resulting hydroxy acid can be used in subsequent cyclization reactions. The piperidine (B6355638) ring, once deprotected, offers a nucleophilic nitrogen for further annulation reactions. Research has shown the development of novel catalytic methods, such as gold and palladium relay catalysis, to construct dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, demonstrating the utility of this scaffold in accessing advanced heterocyclic structures. researchgate.net
Utility in Method Development Research
The synthesis and manipulation of spirocyclic compounds like 7-Boc-2-oxa-7-aza-spiro mdpi.comresearchgate.netdecan-1-one often require the development of novel synthetic and analytical methodologies. Its rigid, three-dimensional structure can present unique challenges and opportunities for chemical transformations, making it an excellent substrate for testing the scope and limitations of new reactions.
For example, the construction of the 2-oxa-7-azaspiro[4.5]decane skeleton has been the focus of methods utilizing advanced catalytic systems. A diastereoselective gold/palladium relay catalytic tandem cyclization has been developed to produce these derivatives, showcasing a sophisticated approach to building the spiro[4.5]decane skeleton efficiently. researchgate.net Similarly, new synthetic routes involving key steps like metal-catalyzed oxidative cyclization have been explored to generate related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.gov
In the realm of analytical chemistry, related spirocyclic compounds have been used in the development and validation of quantitative analytical techniques. For instance, a quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method was developed and validated for the determination of 2-azaspiro mdpi.comresearchgate.netdecan-3-one, an impurity that can form from the intramolecular cyclization of the drug gabapentin. mdpi.comresearchgate.net This demonstrates the role of such spirocycles as critical reference materials in the development of robust analytical methods for quality control in the pharmaceutical industry.
Role in the Synthesis of Analogue Series for Structure-Property Relationship Studies
A primary application of 7-Boc-2-oxa-7-aza-spiro mdpi.comresearchgate.netdecan-1-one in medicinal chemistry is its use as a starting material for the synthesis of analogue series to investigate structure-property relationships (SPR). By systematically modifying the structure of a parent compound and evaluating the impact of these changes on its biological activity or physical properties, researchers can identify key structural features responsible for desired effects.
The oxa-azaspiro[4.5]decane scaffold has been extensively used for this purpose. For instance, a series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and assessed as M1 muscarinic agonists for potential therapeutic applications. nih.gov Through systematic modifications of the core structure—such as altering substituents on the lactone ring or the nitrogen atom—researchers were able to discern the structural requirements for receptor affinity and selectivity. nih.gov
Similarly, analogues of the natural product clavatadine C, which feature a spirocyclic core, have been synthesized to evaluate their cytotoxic activity. mdpi.com Another study focused on a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which were synthesized and tested for antitumor activity against several human cancer cell lines. nih.gov This work led to the identification of a promising candidate for further development and provided insights into the SPR of this class of compounds. nih.gov These examples underscore the value of the spirocyclic framework provided by 7-Boc-2-oxa-7-aza-spiro mdpi.comresearchgate.netdecan-1-one and its derivatives in generating focused libraries of compounds for detailed SPR analysis.
The table below summarizes examples of analogue series based on the oxa-azaspiro[4.5]decane scaffold and their application in structure-property relationship studies.
| Scaffold/Series | Therapeutic Area/Application | Key Findings from Analogue Series | Reference |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Agonists (Alzheimer's Disease) | Modifications led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity. | nih.gov |
| Spirocyclic Bromotyrosine Analogs (Clavatadine C) | Cytotoxicity/Anticancer | Evaluation of synthesized analogs against cancer cell lines to understand structure-activity relationships. | mdpi.com |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Antitumor Activity | A series of 17 derivatives were evaluated, identifying compounds with potent activity against lung, breast, and cervical cancer cell lines. | nih.gov |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The efficient and sustainable synthesis of 7-Boc-2-oxa-7-aza-spiro cam.ac.ukpitt.edudecan-1-one is paramount for its widespread application. Future research should focus on developing innovative synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.
A significant advancement in the synthesis of the core 2-oxa-7-azaspiro cam.ac.ukpitt.edudecane skeleton involves a diastereoselective gold and palladium relay catalytic tandem cyclization. researchgate.netresearchgate.net This method utilizes readily available enynamides and vinyl benzoxazinanones to construct the spirocyclic framework with high diastereoselectivity. researchgate.netresearchgate.net Future efforts could build upon this by incorporating the Boc protecting group and the ketone functionality at the 1-position.
Key areas for future synthetic development include:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to access specific stereoisomers of 7-Boc-2-oxa-7-aza-spiro cam.ac.ukpitt.edudecan-1-one is a primary objective. Chiral catalysts, including transition metal complexes and organocatalysts, could be employed to control the stereochemistry of the spirocenter.
Biocatalysis: The use of enzymes, such as lipases for lactone formation or ketoreductases for stereoselective ketone reduction (followed by oxidation), could offer a highly efficient and environmentally friendly route to the target compound.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction optimization. The development of a flow-based synthesis for 7-Boc-2-oxa-7-aza-spiro cam.ac.ukpitt.edudecan-1-one would be a significant step towards its large-scale production.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiopure compounds, high stereocontrol. | Development of novel chiral catalysts and reaction conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering for specific transformations. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization of reaction parameters in a continuous flow setup. |
Exploration of Underutilized Reactivity Profiles
The reactivity of 7-Boc-2-oxa-7-aza-spiro cam.ac.ukpitt.edudecan-1-one is largely dictated by the lactone, the Boc-protected amine, and the spirocyclic core. While some transformations are predictable, a deeper exploration of its underutilized reactivity could unlock new synthetic possibilities.
Future investigations should target:
Lactone Ring-Opening Reactions: Selective opening of the lactone ring with various nucleophiles (e.g., amines, alcohols, organometallic reagents) would provide access to a diverse range of functionalized piperidine (B6355638) derivatives. The stereochemistry of the spirocenter could influence the facial selectivity of these reactions.
Functionalization of the Piperidine Ring: Following deprotection of the Boc group, the secondary amine can be functionalized through various reactions, including acylation, alkylation, and arylation. Furthermore, derivatization at other positions of the piperidine ring could be explored.
Cycloaddition Reactions: While the core scaffold is saturated, derivatization to introduce unsaturation could open avenues for cycloaddition reactions, leading to the construction of more complex polycyclic systems.
| Reactive Site | Potential Transformations | Resulting Structures |
| Lactone Carbonyl | Nucleophilic acyl substitution | Functionalized piperidines with an open-chain ester or amide |
| Boc-protected Amine | Deprotection followed by N-functionalization | N-substituted 2-oxa-7-aza-spiro cam.ac.ukpitt.edudecan-1-ones |
| Spirocyclic Core | Derivatization and subsequent reactions | Polycyclic and more complex molecular architectures |
Integration with Emerging Chemical Technologies
The synergy between novel chemical entities and cutting-edge technologies can accelerate discovery and enable new applications. Integrating the synthesis and application of 7-Boc-2-oxa-7-aza-spiro cam.ac.ukpitt.edudecan-1-one with emerging technologies is a promising research direction.
Automated Synthesis: The use of automated synthesis platforms can facilitate the rapid generation of libraries of derivatives based on the 7-Boc-2-oxa-7-aza-spiro cam.ac.ukpitt.edudecan-1-one scaffold. nih.gov This high-throughput approach is invaluable for screening and identifying compounds with desired biological activities.
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. Exploring photoredox-mediated transformations of this spirocycle could lead to novel and previously inaccessible derivatives.
Computational Chemistry: In silico studies, including conformational analysis and reaction modeling, can provide valuable insights into the reactivity and properties of 7-Boc-2-oxa-7-aza-spiro cam.ac.ukpitt.edudecan-1-one. Computational methods can guide experimental design and help in understanding the outcomes of chemical reactions.
Expansion of the Spirocyclic Scaffold Toolkit for Advanced Chemical Research
Spirocyclic scaffolds are increasingly recognized for their ability to impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability, due to their inherent three-dimensionality. bldpharm.comnih.gov The 2-oxa-7-azaspiro cam.ac.ukpitt.edudecane core, as a key component of 7-Boc-2-oxa-7-aza-spiro cam.ac.ukpitt.edudecan-1-one, is a valuable addition to the toolkit of medicinal chemists.
Future research in this area should focus on:
Diversity-Oriented Synthesis (DOS): Utilizing 7-Boc-2-oxa-7-aza-spiro cam.ac.ukpitt.edudecan-1-one as a starting point for diversity-oriented synthesis can lead to the creation of libraries of structurally diverse and complex molecules. cam.ac.ukpitt.edunih.govnih.gov This approach is crucial for exploring new areas of chemical space and identifying novel bioactive compounds.
Fragment-Based Drug Discovery (FBDD): The rigid nature of the spirocyclic core makes it an attractive fragment for FBDD. nih.govnih.govastx.comastx.com Derivatives of 7-Boc-2-oxa-7-aza-spiro cam.ac.ukpitt.edudecan-1-one could be designed and synthesized as fragments for screening against various biological targets.
Applications in Chemical Biology: The unique conformational constraints imposed by the spirocyclic scaffold can be exploited in the design of chemical probes to study biological processes. The ability to introduce diverse functionalities onto the scaffold allows for the fine-tuning of its properties for specific applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions of spirocyclic intermediates with Boc-protected amines. For example, analogous spiro compounds are synthesized via reactions of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under controlled stoichiometry and temperature (e.g., reflux in ethanol). Optimization requires systematic variation of catalysts (e.g., acid/base), solvent polarity, and reaction time to maximize yield and purity .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography with gradients of ethyl acetate/hexane.
Q. How is 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Characterization employs a combination of:
- IR spectroscopy : To confirm carbonyl (C=O) and Boc-protected amine (N–H) functional groups.
- NMR (¹H/¹³C) : For spirocyclic ring proton environments and Boc group integration.
- X-ray crystallography : To resolve ambiguities in stereochemistry or ring conformation, as demonstrated for structurally similar spiro compounds .
Advanced Research Questions
Q. What experimental strategies address contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands) for this compound?
- Methodological Answer : Contradictions may arise from dynamic rotational isomerism or solvent-dependent conformational changes. Strategies include:
- Variable-temperature NMR : To identify temperature-sensitive splitting patterns.
- Deuteration studies : To isolate exchangeable protons (e.g., NH in Boc groups).
- Comparative analysis : Use structurally validated analogs (e.g., X-ray-confirmed derivatives) as reference standards .
- Data Interpretation : Apply iterative hypothesis testing, ruling out impurities or side products via LC-MS .
Q. How can researchers design mechanistic studies to elucidate the role of the spirocyclic oxygen atom in reactivity?
- Methodological Answer :
- Isotopic labeling : Substitute ¹⁸O in the oxa-ring to track its participation in hydrolysis or ring-opening reactions.
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds.
- Computational modeling : Use DFT to map transition states and identify electronic effects of the oxygen atom .
- Experimental Controls : Include non-spiro analogs to isolate the oxygen’s role in reactivity .
Q. What are the critical considerations for ensuring reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Step-wise intermediate characterization : Validate purity and identity after each synthetic step (e.g., melting points, HPLC retention times).
- Standardized workup protocols : Document solvent volumes, drying times, and filtration methods to minimize batch-to-batch variability.
- Reagent quality control : Use freshly distilled amines or Boc-anhydride to prevent side reactions .
- Troubleshooting : If yields drop unexpectedly, test for moisture sensitivity or catalyst deactivation .
Research Design & Data Analysis
Q. How should researchers formulate hypotheses when investigating the biological activity of 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) frameworks : Hypothesize based on electronic (e.g., Boc group steric effects) or topological (spiro ring rigidity) properties.
- PICO framework : Define Population (e.g., enzyme targets), Intervention (derivative modifications), Comparison (unmodified spiro cores), and Outcomes (IC₅₀, binding affinity) .
- Validation : Use dose-response assays and co-crystallization studies to link structural features to activity .
Q. What statistical tools are appropriate for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare efficacy across derivative libraries.
- Principal component analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., combining solubility, LogP, and activity) .
- Data Integrity : Normalize data to internal controls (e.g., reference inhibitors) to minimize plate-to-plate variability .
Ethical & Reporting Standards
Q. How can researchers mitigate biases when reporting negative or contradictory results in studies involving this compound?
- Methodological Answer :
- Pre-registration : Document hypotheses and experimental designs in public repositories (e.g., OSF) before data collection.
- Blinded analysis : Use third-party analysts for spectral or bioassay data interpretation.
- Transparent reporting : Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) to share raw datasets and failed experiments .
- Ethical Compliance : Adhere to journal guidelines for supplementary data inclusion (e.g., Beilstein Journal’s requirements for experimental details) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
